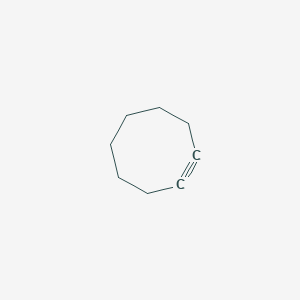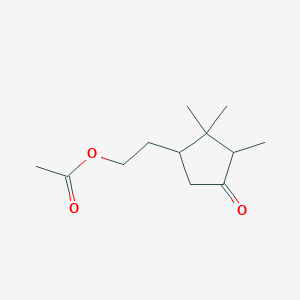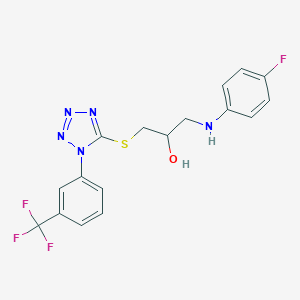
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in B-cell receptor (BCR) signaling, making it a promising target for the treatment of B-cell malignancies.
Wirkmechanismus
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- binds to the active site of BTK, inhibiting its activity and blocking BCR signaling. This leads to decreased B-cell proliferation and survival, making it a promising therapeutic target for B-cell malignancies. 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has also been shown to inhibit other downstream signaling pathways, such as NF-kB and AKT, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects:
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits B-cell proliferation and survival, leading to decreased tumor growth and increased survival in animal models. 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has also been shown to have immunomodulatory effects, enhancing T-cell activation and function. However, it is important to note that 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- may also have off-target effects, which could potentially lead to adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- is a highly selective BTK inhibitor, making it a valuable tool for studying B-cell signaling pathways. Its potency and selectivity make it ideal for in vitro and in vivo studies of B-cell malignancies. However, it is important to note that 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- may have off-target effects, which could potentially confound experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-. First, further preclinical and clinical studies are needed to evaluate its safety and efficacy in patients with B-cell malignancies. Second, 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- could be used in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Third, 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- could be studied in other disease contexts, such as autoimmune disorders, where B-cell signaling plays a role. Finally, further studies are needed to fully understand the mechanism of action of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- and its potential off-target effects.
Synthesemethoden
The synthesis of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- involves a series of chemical reactions. First, 4-fluoroaniline is reacted with 1-(3-(trifluoromethyl)phenyl)-1H-tetrazole-5-thiol to form the intermediate compound. This intermediate is then reacted with 2-propanol to form the final product, 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-. The synthesis of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have shown that 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- is highly selective for BTK and has potent anti-tumor activity in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- in patients with B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Eigenschaften
CAS-Nummer |
133506-55-5 |
|---|---|
Produktname |
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- |
Molekularformel |
C17H15F4N5OS |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
1-(4-fluoroanilino)-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C17H15F4N5OS/c18-12-4-6-13(7-5-12)22-9-15(27)10-28-16-23-24-25-26(16)14-3-1-2-11(8-14)17(19,20)21/h1-8,15,22,27H,9-10H2 |
InChI-Schlüssel |
TYXZRUSBNFXDPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O)C(F)(F)F |
Synonyme |
1-[(4-fluorophenyl)amino]-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-y l]sulfanyl-propan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



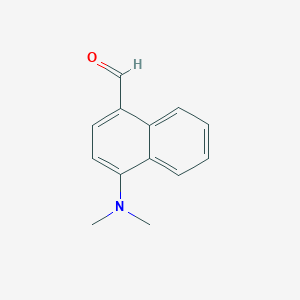

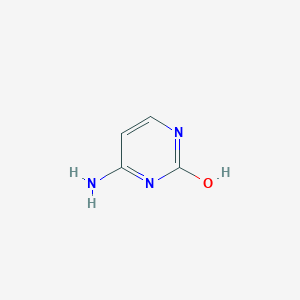
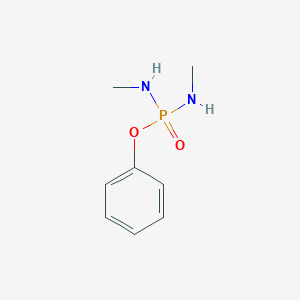
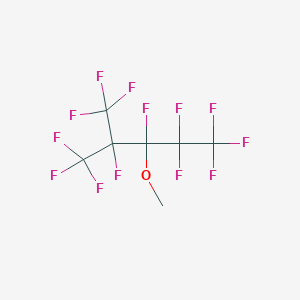
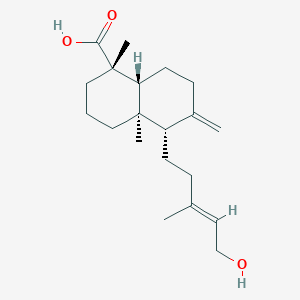
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)

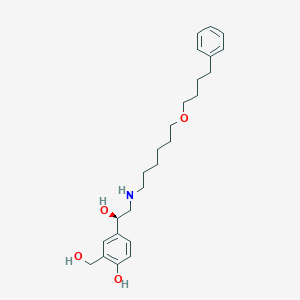
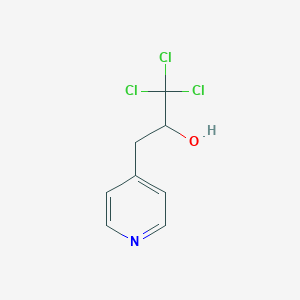
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
